4-(4-Oxo-2-thioxo-1,4-dihydro-2H-quinazolin-3-ylmethyl)-benzoic acid
Description
Properties
IUPAC Name |
4-[(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3S/c19-14-12-3-1-2-4-13(12)17-16(22)18(14)9-10-5-7-11(8-6-10)15(20)21/h1-8H,9H2,(H,17,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJVVHJQAUCPBBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=S)N2)CC3=CC=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds containing a 1,3-thiazolidin-4-one fragment, which is a structural unit of this compound, are known to interact with peroxisome proliferator activated receptors (ppar) and are used in the treatment of type ii diabetes. They also act as antiapoptotic protein Bcl-2 and acetylcholinesterase inhibitors.
Mode of Action
It is known that 1,3-thiazolidin-4-one derivatives, which this compound is a part of, exhibit various biological activities. They are known to induce apoptosis in leukemia cells, suggesting that they may interact with cellular targets to trigger programmed cell death.
Biochemical Pathways
Given its structural similarity to other 1,3-thiazolidin-4-one derivatives, it may be involved in pathways related to apoptosis, acetylcholinesterase inhibition, and ppar antagonism.
Pharmacokinetics
The physicochemical properties and drug likeness of similar compounds have been predicted in silico.
Biological Activity
The compound 4-(4-Oxo-2-thioxo-1,4-dihydro-2H-quinazolin-3-ylmethyl)-benzoic acid is a member of the quinazoline family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 318.37 g/mol. The structure comprises a quinazoline core substituted with a benzoic acid moiety, which is crucial for its biological interactions.
Crystal Structure
Recent studies have elucidated the crystal structure of related quinazoline derivatives using X-ray diffraction techniques. For instance, the crystal structure of tert-butyl (2-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)ethyl)carbamate reveals important geometric parameters that may influence biological activity. The bond lengths and angles provide insights into the conformational flexibility of these compounds, which can affect their interaction with biological targets .
Antimicrobial Activity
Quinazoline derivatives have been extensively studied for their antimicrobial properties. In one study, a series of quinazoline compounds exhibited significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative species. The introduction of electron-withdrawing groups on the quinazoline ring was found to enhance antimicrobial efficacy .
Anticancer Properties
Research has demonstrated that quinazoline derivatives possess anticancer properties through various mechanisms, including inhibition of cell proliferation and induction of apoptosis in cancer cells. For example, compounds with similar structures have been shown to inhibit specific kinases involved in cancer cell signaling pathways, leading to reduced tumor growth in preclinical models.
The mechanisms underlying the biological activity of this compound likely involve:
- Enzyme Inhibition : Targeting enzymes such as kinases or proteases that are critical for cell survival and proliferation.
- Receptor Modulation : Interacting with specific receptors involved in inflammatory responses or cell signaling.
Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial effects of various quinazoline derivatives, including those structurally similar to this compound. The results indicated that these compounds exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 64 µg/mL against tested bacterial strains .
Study 2: Anticancer Activity
In vitro studies demonstrated that quinazoline derivatives induced apoptosis in human cancer cell lines at concentrations as low as 10 µM. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicative of apoptosis .
Data Summary Table
Scientific Research Applications
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant potential of derivatives related to 4-(4-Oxo-2-thioxo-1,4-dihydro-2H-quinazolin-3-ylmethyl)-benzoic acid. Research conducted by Aab et al. (2020) demonstrated that specific derivatives exhibited significant anticonvulsant effects in animal models, suggesting the compound's utility in treating epilepsy and related disorders .
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. A study indicated that quinazoline derivatives possess inhibitory effects against various bacterial strains, making them candidates for developing new antibiotics . The mechanism appears to involve interference with bacterial DNA synthesis.
Anticancer Research
Quinazoline derivatives are extensively studied for their anticancer properties. Compounds similar to this compound have been evaluated for their ability to inhibit tumor cell proliferation in vitro. Results suggest that these compounds may induce apoptosis in cancer cells, offering a potential pathway for cancer therapy .
Synthesis of Novel Derivatives
The compound serves as a precursor for synthesizing various derivatives with enhanced biological activities. Synthetic routes have been developed that allow for modifications at different positions on the quinazoline structure, leading to compounds with improved pharmacological profiles .
Pharmaceutical Formulations
Due to its favorable pharmacokinetic properties, this compound is being explored for incorporation into pharmaceutical formulations aimed at targeted drug delivery systems . This approach could enhance the efficacy and reduce side effects of treatments based on this compound.
Case Studies
Comparison with Similar Compounds
4-(2-(2-((2-(4-Substituted-phenyl)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamides
- Structure: Shares the quinazolinone-thioxo core but replaces the benzoic acid with a benzenesulfonamide group.
- Synthesis: Prepared via reaction of phenacyl bromides with a quinazolinone intermediate, achieving 90–95% yields .
- Activity : Demonstrated potent inhibition of carbonic anhydrase isoforms, attributed to the sulfonamide group’s zinc-binding capability .
- Key Difference : The sulfonamide moiety enhances enzyme affinity compared to the carboxylic acid group in the target compound, which may exhibit different solubility and bioavailability profiles.
(3-Oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic Acid
- Structure: Features a benzothiazine ring instead of quinazolinone, with an acetic acid substituent .
- The acetic acid group offers less steric hindrance than benzoic acid, influencing receptor binding .
4-Oxo-1,4-dihydrobenzo[h][1,3]thiazetone-3,4-dicarboxylic Acid
- Structure: Combines a quinoline core with a thiazetone ring and dual carboxylic acid groups .
- Crystallography : Exhibits intramolecular hydrogen bonding (O–H⋯O) and π-π stacking (3.34 Å spacing), critical for stabilizing its solid-state structure .
Functional Analogues
S-Substituted 2-Mercaptoquinazolin-4(3H)-ones
2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetamide
- Structure : Benzothiazine core with an acetamide side chain .
- Application : Used as a precursor for derivatization, highlighting the versatility of heterocyclic-acid hybrids in drug design .
Comparative Data Table
Research Findings and Implications
- Spectroscopic Validation : Similar compounds were characterized using NMR, IR, and mass spectrometry, confirming structural integrity .
- Biological Potential: While direct activity data for the target compound is lacking, its structural relatives exhibit enzyme inhibition and antimicrobial effects, suggesting analogous applications .
Q & A
Q. What are the recommended synthetic routes for 4-(4-Oxo-2-thioxo-1,4-dihydro-2H-quinazolin-3-ylmethyl)-benzoic acid, and how do reaction conditions affect yield and purity?
- Methodological Answer : The synthesis typically involves domino reactions or multi-step protocols. For example, iodine (I₂) and tert-butyl hydroperoxide (TBHP) can mediate domino oxidative coupling under reflux conditions (e.g., in methanol for 2 hours). Reaction monitoring via TLC and purification via column chromatography (silica gel, hexane/EtOAc gradient) are critical for achieving ≥95% purity . Solvent choice (e.g., ethanol vs. methanol) and stoichiometric ratios of oxidizing agents (e.g., TBHP) significantly impact yield.
Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound’s structure?
- Methodological Answer :
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve the crystal structure, particularly for analyzing hydrogen bonding and π-stacking interactions in the quinazolinone-thioxo moiety .
- Spectroscopy : NMR (¹H/¹³C) confirms substitution patterns, while FT-IR identifies functional groups (e.g., C=O at ~1700 cm⁻¹, C=S at ~1250 cm⁻¹). Mass spectrometry (HRMS) validates molecular weight .
Q. What are the primary challenges in achieving high purity during synthesis, and how can they be addressed?
- Methodological Answer : Common impurities include unreacted intermediates (e.g., benzamide derivatives) or oxidation byproducts. Column chromatography (silica gel 60–120 mesh) with gradient elution (hexane/EtOAc) effectively isolates the target compound. Recrystallization in ethanol or methanol further enhances purity. Reaction optimization (e.g., controlling TBHP addition rate) minimizes side reactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different experimental models?
- Methodological Answer : Discrepancies may arise from assay-specific conditions (e.g., cell line vs. in vivo models). To address this:
- Perform comparative dose-response studies using standardized protocols (e.g., neuropathic vs. somatic pain models in rodents) .
- Use molecular docking to predict binding affinities to targets like COX-2 or GABA receptors, followed by surface plasmon resonance (SPR) for validation .
Q. What strategies can optimize the compound’s pharmacokinetic properties while maintaining bioactivity?
- Methodological Answer :
- Prodrug derivatization : Esterify the carboxylic acid group (e.g., methyl ester) to enhance membrane permeability, followed by in vivo hydrolysis to regenerate the active form .
- Structure-activity relationship (SAR) studies : Modify the thioxo group (e.g., replace with oxo) or introduce halogens (e.g., Cl) on the benzyl moiety to balance solubility and metabolic stability .
Q. How does the compound interact with specific molecular targets, and what techniques elucidate these interactions?
- Methodological Answer :
- Enzyme inhibition assays : Use fluorometric or colorimetric methods (e.g., NADH-coupled assays) to measure inhibition constants (Ki) for kinases or dehydrogenases.
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics to targets like DNA topoisomerases .
- In silico modeling : MD simulations (e.g., GROMACS) predict dynamic interactions with protein active sites .
Data Contradiction Analysis
Q. How should researchers address inconsistent crystallographic data for this compound?
- Methodological Answer : Discrepancies in unit cell parameters or hydrogen bonding may stem from polymorphism or solvent inclusion. To resolve:
- Re-crystallize under controlled conditions (e.g., slow evaporation in DMSO/water).
- Compare datasets using Olex2 or Mercury software, and validate via PXRD to confirm phase purity .
Methodological Best Practices
- Synthesis : Prioritize anhydrous conditions and inert atmospheres (N₂/Ar) for thioxo-containing intermediates to prevent oxidation .
- Biological Testing : Include positive controls (e.g., ibuprofen for analgesia) and validate via at least two independent assays (e.g., hot plate test and formalin-induced inflammation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
